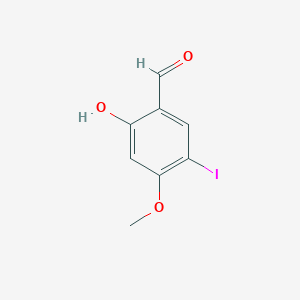

2-Hydroxy-5-iodo-4-methoxybenzaldehyde

Vue d'ensemble

Description

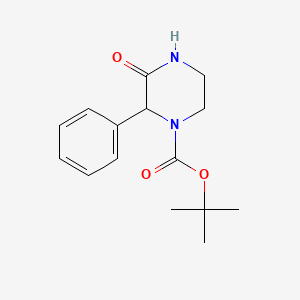

2-Hydroxy-5-iodo-4-methoxybenzaldehyde is a chemical compound with the molecular formula CHIO . It has an average mass of 278.044 Da and a monoisotopic mass of 277.943970 Da . It is also known as 4-Hydroxy-2-iodo-5-methoxybenzaldehyde .

Molecular Structure Analysis

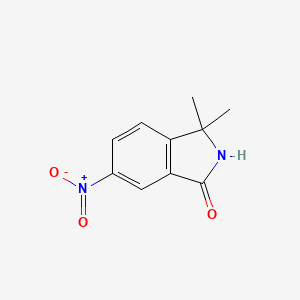

The molecular structure of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde consists of a benzene ring substituted with hydroxy, iodo, methoxy, and aldehyde functional groups . The exact positions of these substituents on the benzene ring can be represented by the SMILES string: COc1cc(c(cc1O)I)C=O .Physical And Chemical Properties Analysis

2-Hydroxy-5-iodo-4-methoxybenzaldehyde has a molecular weight of 278.044 Da . It is a liquid at room temperature with a density of 1.219 g/mL at 25 °C . The compound has a refractive index of 1.578 .Applications De Recherche Scientifique

Aggregation and Interaction Studies

- 2-Hydroxy-5-iodo-4-methoxybenzaldehyde has been observed in the study of molecular interactions and aggregations. Research on similar compounds, like 2-hydroxy-3-iodo-5-nitrobenzaldehyde, reveals their ability to form sheets linked by C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions, which are significant in understanding molecular assembly and crystal structures (Garden et al., 2004).

Spectroscopic and Structural Characterizations

- The compound's derivatives have been studied for their spectroscopic and structural properties. For instance, Schiff bases derived from related compounds exhibit notable spectroscopic characteristics, which are crucial in understanding molecular behavior and interactions in various environments (Güler et al., 2012).

Antimicrobial and Antiaflatoxigenic Activities

- Compounds structurally similar to 2-Hydroxy-5-iodo-4-methoxybenzaldehyde, like 2-Hydroxy-4-methoxybenzaldehyde, have demonstrated antimicrobial properties and antiaflatoxigenic potency, indicating potential applications in food safety and preservation (Harohally et al., 2017).

Synthesis and Preparation Methods

- Research includes the synthesis and preparation methods of compounds related to 2-Hydroxy-5-iodo-4-methoxybenzaldehyde. Studies on methods for preparing similar benzaldehydes provide insights into efficient chemical synthesis techniques that can be applied in various fields, including pharmaceuticals (Katritzky et al., 2000).

Taste Modifying Properties

- Isolated compounds from plants, similar to 2-Hydroxy-5-iodo-4-methoxybenzaldehyde, have been found to possess taste-modifying properties, suggesting potential applications in flavor enhancement and food industry (Mukonyi & Ndiege, 2001).

Larvicidal Activities

- Derivatives of similar compounds have shown larvicidal activities, indicating the potential use of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde in pest control and environmental management (Mahanga et al., 2005).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-hydroxy-5-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMFVXSTKNWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-iodo-4-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)

![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)